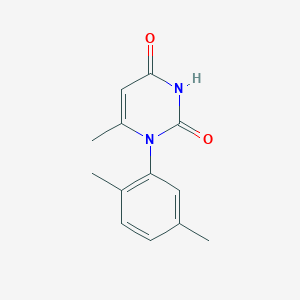

1-(2,5-dimethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of pyrimidinedione, such as 1-(2,5-dimethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, involves reactions of β-alanines with urea or potassium thiocyanate, forming a series of 1-aryl substituted dihydro-pyrimidinediones and their analogues (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).

Molecular Structure Analysis

The molecular structure of pyrimidinedione derivatives, including 1-(2,5-dimethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, is typically characterized using spectroscopic methods such as 1H-, 13C-NMR, and IR. These techniques provide vital information about the structure of these synthesized compounds (Vaickelionienė et al., 2005).

Chemical Reactions and Properties

Pyrimidinediones undergo various chemical reactions, including cyclization and cycloaddition reactions. For instance, pyrimidinedione intermediates have been characterized to participate in cycloaddition reactions with olefinic dienophiles, leading to the formation of quinazoline derivatives (Noguchi, Kiriki, Ushijima, & Kajigaeshi, 1990).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Synthesis Techniques : The compound has been synthesized using various methods. For instance, it can be obtained by the reaction of β-alanines with urea or potassium thiocyanate, resulting in a series of 1-aryl substituted dihydro-pyrimidinediones and their analogues (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).

- Structural Characterization : Detailed spectral data (1H-, 13C-NMR, IR) are used to investigate the structure of these synthesized compounds, providing insight into their chemical properties and potential applications.

Antiviral Research

- HIV Inhibitors : Some derivatives of 2,4(1H,3H)-pyrimidinedione exhibit potent antiviral activity, particularly as non-nucleoside inhibitors of HIV-1 and HIV-2 reverse transcriptase (Buckheit et al., 2007). Modifications to the molecule can significantly impact its efficacy and range of action, suggesting its potential in developing new antiviral drugs.

Chemical Transformations and Reactions

- Novel Derivative Synthesis : Innovative methods for synthesizing pyrimido[4,5-d]pyrimidine derivatives have been explored. This includes reactions with various heterocumulenes, showcasing the versatility of the compound in chemical synthesis (Prajapati & Thakur, 2005).

- Bromosubstitution : Research on bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives has been conducted, indicating potential for further chemical applications (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).

Spectroscopic Studies

- Dynamic NMR Studies : Investigations into the dynamic effects observed in the NMR spectra of pyranopyrimidines derivatives have been conducted. This includes studying restricted rotation around aryl-nitrogen bonds and polarized carbon-carbon double bonds, which is crucial for understanding molecular dynamics (Yavari, Hazeri, Maghsoodlou, & Zabarjad-Shiraz, 2001).

Miscellaneous Applications

- Catalyst Development : The compound has been used in the development of olefin polymerization catalysts, demonstrating its potential in materials science and industrial chemistry (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)-6-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-9(2)11(6-8)15-10(3)7-12(16)14-13(15)17/h4-7H,1-3H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHONLZZJMLTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=CC(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)